

Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl (diazomethyl)phosphonate
Cat. No.:	B029019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, is a pivotal tool in modern organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. This transformation, the Seyferth-Gilbert homologation, and its widely adopted modification, the Ohira-Bestmann reaction, offer a reliable and efficient pathway to introduce an alkyne functionality, a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the chemical and physical properties of **Dimethyl (diazomethyl)phosphonate**, detailed experimental protocols for its synthesis and application, and a thorough examination of the associated reaction mechanisms.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Dimethyl (diazomethyl)phosphonate** and its key precursor in the Ohira-Bestmann modification, Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), is essential for its safe and effective use. The following tables summarize their key quantitative data.

Table 1: Physicochemical Properties of **Dimethyl (diazomethyl)phosphonate**

Property	Value
CAS Number	27491-70-9 [1] [2]
Molecular Formula	C ₃ H ₇ N ₂ O ₃ P [1] [3]
Molecular Weight	150.07 g/mol [1]
IUPAC Name	diazo(dimethoxyphosphoryl)methane [1]

Table 2: Spectral Data for **Dimethyl (diazomethyl)phosphonate**

Spectrum Type	Chemical Shift (δ) / Wavenumber (cm ⁻¹)
³¹ P NMR (CDCl ₃)	29.58 ppm [4]
¹³ C NMR (CDCl ₃)	122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz) [4]
IR (thin film)	3256, 1462, 1257, 1183, 1100, 1077, 1039 cm ⁻¹ [4]

Table 3: Physicochemical Properties of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

Property	Value
CAS Number	90965-06-3[5][6]
Molecular Formula	C ₅ H ₉ N ₂ O ₄ P[5][6]
Molecular Weight	192.11 g/mol [5][6]
Appearance	Light yellow to yellow oil[5]
Density	1.28 g/mL at 25 °C[5]
Refractive Index (n _{20/D})	1.352-1.354[7]
Storage Conditions	Store at 0-8 °C under inert gas[5]

Synthesis of Dimethyl (diazomethyl)phosphonate

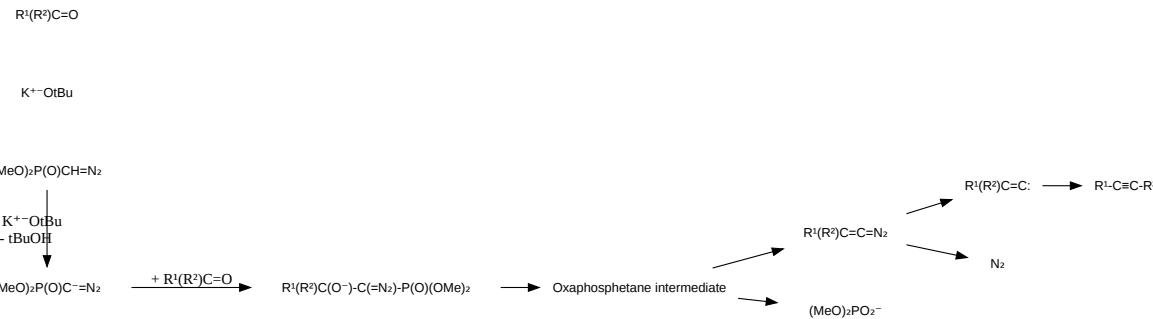
The synthesis of **Dimethyl (diazomethyl)phosphonate** can be achieved through a diazo transfer reaction followed by deacylation. The following protocol is based on a convenient and reproducible procedure.[4]

Experimental Protocol: Synthesis via Diazo Transfer/Deacylation

Materials:

- Dimethyl methylphosphonate
- n-Butyllithium (n-BuLi) in hexanes
- 2,2,2-Trifluoroethyl trifluoroacetate
- 4-Acetamidobenzenesulfonyl azide (p-ABSA)
- Triethylamine (Et₃N)
- Dry Tetrahydrofuran (THF)
- Dry Acetonitrile (CH₃CN)

Procedure:


- Trifluoroacetylation: To a flame-dried round-bottomed flask under an inert atmosphere, add dry THF and cool to -78 °C. Add Dimethyl methylphosphonate, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 15-30 minutes. Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate and continue stirring at -78 °C for 15 minutes before warming to room temperature. The crude trifluoroacetylated intermediate is used directly in the next step without purification.[4]
- Diazo Transfer and Deacylation: Dissolve the crude intermediate in dry acetonitrile. Add 4-acetamidobenzenesulfonyl azide and cool the solution to 0 °C. Slowly add triethylamine and allow the mixture to warm to room temperature, stirring overnight.[4]
- Work-up and Purification: Remove the solvent by rotary evaporation. The resulting slurry contains the precipitated 4-acetamidobenzenesulfonamide. The crude **Dimethyl (diazomethyl)phosphonate** can be purified by filtration through silica gel to yield a product of sufficient purity for subsequent reactions. The overall yield is typically over 50%. [4]

The Seyferth-Gilbert Homologation

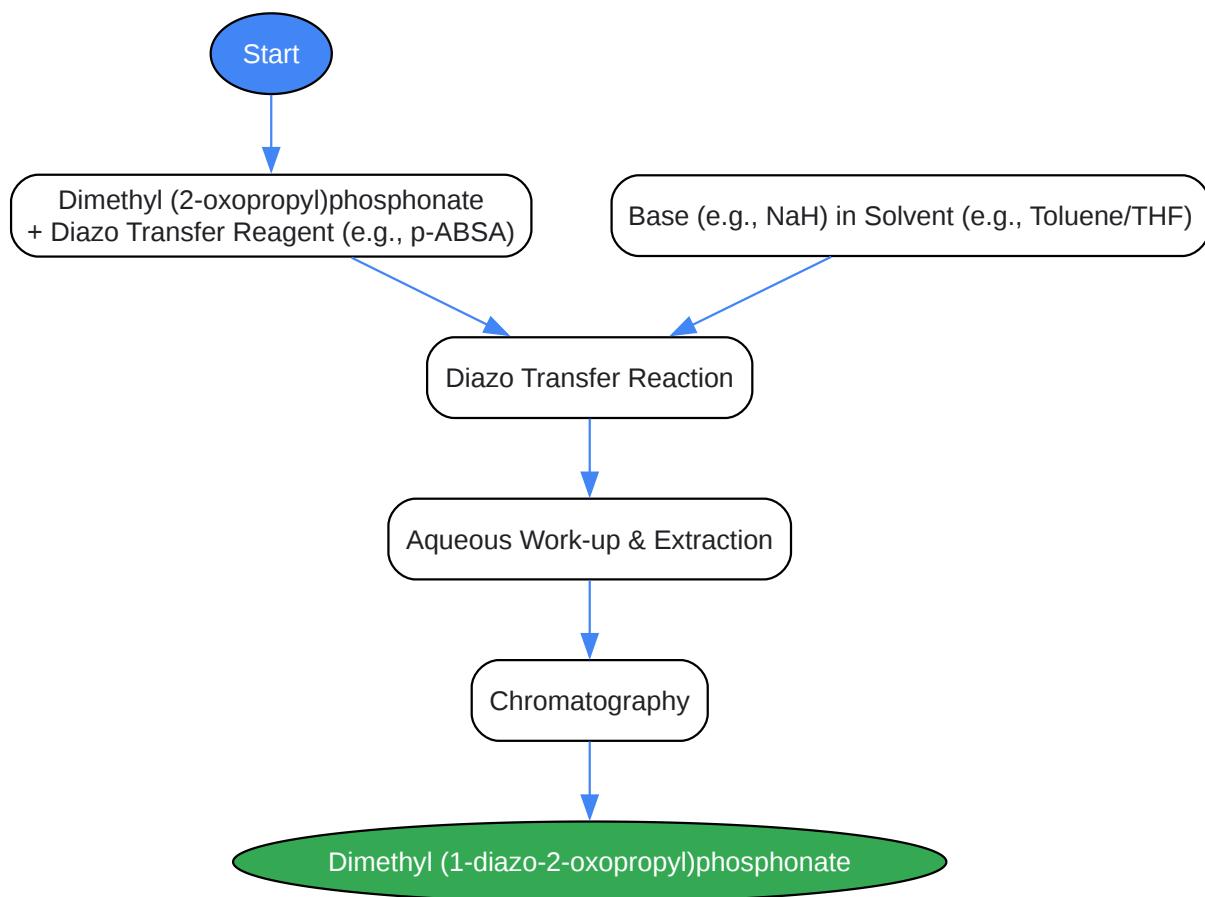
The Seyferth-Gilbert homologation is a powerful method for converting aldehydes and ketones into alkynes using **Dimethyl (diazomethyl)phosphonate** in the presence of a strong base.[6] [8]

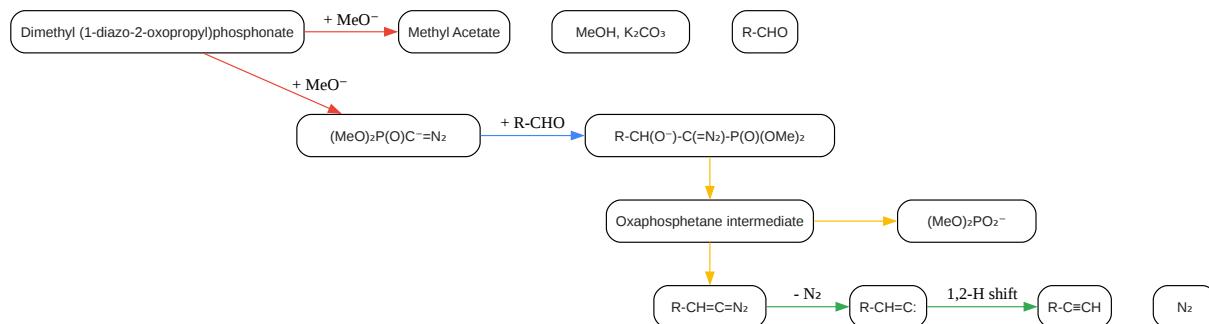
Reaction Mechanism

The reaction proceeds through several key steps, as illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Seyferth-Gilbert Homologation.


The mechanism involves the deprotonation of **Dimethyl (diazomethyl)phosphonate** by a strong base, such as potassium tert-butoxide, to form a phosphonate-stabilized carbanion.[6] This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an adduct.[7] This intermediate undergoes cyclization to form an unstable oxaphosphetane, which then fragments to eliminate dimethyl phosphate and form a vinyl diazo species.[6] Subsequent loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-migration of either R^1 or R^2 to yield the final alkyne product.[6]


The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification, which allows for the *in situ* generation of the reactive phosphonate anion under milder basic conditions, making it suitable for base-sensitive and enolizable substrates.[6] This is achieved by using Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6]

Synthesis of the Ohira-Bestmann Reagent

The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl (diazomethyl)phosphonate | C₃H₇N₂O₃P | CID 5115033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl (diazomethyl)phosphonate | CAS 27491-70-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chemimpex.com [chemimpex.com]
- 6. Seydel-Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. Dimethyl (1-diazo-2-oxopropyl)phosphonate 10 acetonitrile H-NMR, δ = 96 HPLC 90965-06-3 [sigmaaldrich.com]
- 8. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b029019#what-is-dimethyl-diazomethyl-phosphonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com